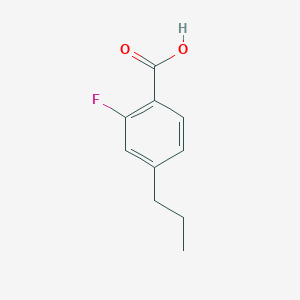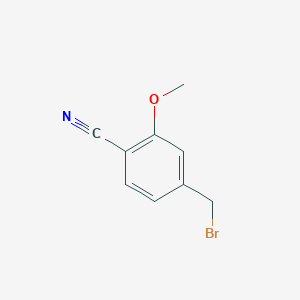
Terephthalic acid, dipentyl ester
Vue d'ensemble
Description
Terephthalic acid, dipentyl ester, also known as Dipentyl terephthalate, is a chemical compound with the molecular formula C18H26O4 . It is also referred to as 1,4-Benzenedicarboxylic acid, dipentyl ester .
Molecular Structure Analysis
The molecular structure of Terephthalic acid, dipentyl ester is characterized by an average mass of 306.397 Da and a monoisotopic mass of 306.183105 Da .Physical And Chemical Properties Analysis
Terephthalic acid, dipentyl ester has an average mass of 306.397 Da and a monoisotopic mass of 306.183105 Da . More detailed physical and chemical properties are not available in the search results.Safety and Hazards
Orientations Futures
While specific future directions for Terephthalic acid, dipentyl ester are not mentioned in the search results, it’s worth noting that terephthalic acid is a commodity chemical, used principally as a precursor to the polyester PET, used to make clothing and plastic bottles . This suggests potential future applications in these areas.
Propriétés
Numéro CAS |
1818-95-7 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
dipentyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H26O4/c1-3-5-7-13-21-17(19)15-9-11-16(12-10-15)18(20)22-14-8-6-4-2/h9-12H,3-8,13-14H2,1-2H3 |
Clé InChI |
SQQSFUNTQGNWKD-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCC |
SMILES canonique |
CCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCC |
Autres numéros CAS |
1818-95-7 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

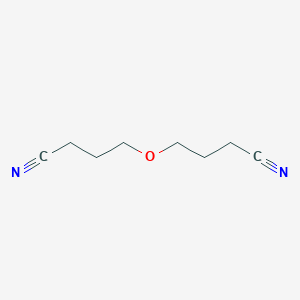
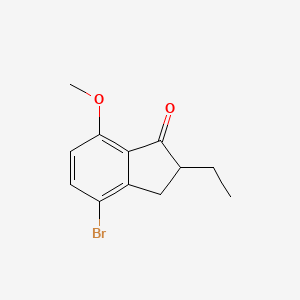




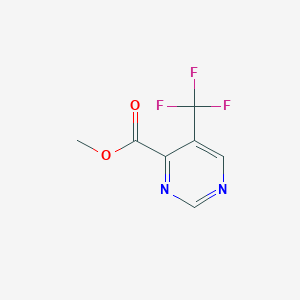
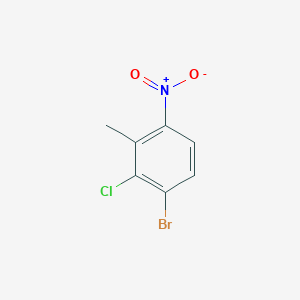

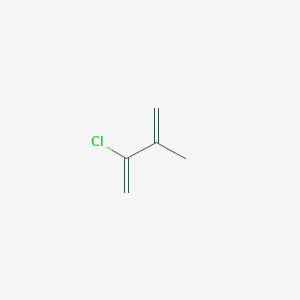

![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)
